molecular formula C22H23N3OS B2663301 (4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358236-32-4

(4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2663301
CAS RN: 1358236-32-4
M. Wt: 377.51
InChI Key: QJXMFGYNRDMRJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves acylation reactions . For instance, acylation of 5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}-3-[(3,5-dimethylphenyl)amino]tropone leads to 3-[aryl(acetyl)amino]tropone . The presence of the second arylamino group in position 4 of the quinoline ring of tropone suggested the possibility of deeper acylation leading to diacetyl derivative .


Molecular Structure Analysis

The structure of the compound was established by single crystal X-ray diffraction . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The compound “(4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” has a molecular formula of C22H23N3OS and a molecular weight of 377.51. Further physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Antitumor Activity

Tropolone derivatives have demonstrated promising antitumor effects. Researchers have observed their ability to inhibit tumor cell growth and induce apoptosis. The compound’s unique structure may interfere with key cellular processes, making it a potential candidate for cancer therapy .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Tropolone derivatives, including our compound of interest, exhibit anti-inflammatory activity. By modulating inflammatory pathways, they could contribute to the development of novel anti-inflammatory drugs .

Antibacterial Potential

Tropolone derivatives have shown antibacterial activity against various pathogens. Researchers have explored their efficacy against Gram-positive and Gram-negative bacteria. The compound’s mechanism of action likely involves disrupting bacterial membranes or interfering with essential cellular processes .

Metal Chelation and Coordination Chemistry

The presence of sulfur (from the thiomorpholino group) in our compound suggests potential metal-binding properties. Tropolone derivatives can act as ligands, forming stable complexes with transition metals. These complexes find applications in catalysis, drug delivery, and materials science .

Photophysical Properties

Tropolone derivatives often exhibit interesting photophysical behavior. Their absorption and emission spectra can vary based on the substituents. Researchers study these properties for applications in sensors, imaging, and optoelectronic devices .

Computational Chemistry and Molecular Dynamics

Understanding the conformational dynamics of tropolone derivatives is essential. Computational methods, such as molecular dynamics simulations, help explore their flexibility, stability, and interactions. Such insights aid in drug design and optimization .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological and pharmaceutical activities. Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

[4-(3,5-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-11-16(2)13-17(12-15)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-7-9-27-10-8-25/h3-6,11-14H,7-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXMFGYNRDMRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

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